2-Ethylpyridine

Overview

Description

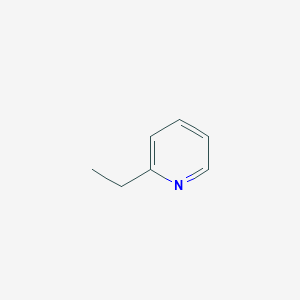

2-Ethylpyridine (CAS 100-71-0) is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the 2-position. Its molecular formula is C₇H₉N, with a molecular weight of 107.15 g/mol. Structurally, the ethyl group enhances electron-donating effects compared to simpler pyridine derivatives, influencing its chemical reactivity and coordination properties.

Key applications include:

- Coordination chemistry: Acts as a ligand in Cu(II) complexes, demonstrating unique magnetic and cytotoxic behaviors .

- Biomedical research: Used in pH-sensitive imaging due to its ¹⁵N NMR properties .

- Environmental science: Found in cigarette smoke and industrial pollutants, with documented cytotoxic effects on mammalian cells at micromolar concentrations .

- Chemical synthesis: A precursor in fluorination reactions and the synthesis of pharmaceuticals like the TGR5 activator WB403 .

Preparation Methods

Vapor-Phase Methylation of 2-Methylpyridine with Methanol

Catalytic Process and Industrial Relevance

A patented vapor-phase method utilizes 2-methylpyridine (α-picoline) and methanol over a SiO₂-supported lanthanide oxide catalyst . This route is industrially viable due to its continuous operation and high selectivity (93% at 53% conversion).

Reaction Conditions and Catalyst Design

-

Catalyst Composition : 0.2–25 wt% La₂O₃/CeO₂ on SiO₂ (kieselguhr or silica gel).

-

Temperature : 300–500°C (optimal at 480°C).

-

Pressure : Ambient to slightly elevated.

-

Residence Time : 1–30 seconds.

The reaction mechanism involves dehydrogenation of methanol to formaldehyde, which methylates α-picoline via aldol condensation. The table below contrasts catalyst performances:

| Catalyst System | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| La₂O₃/SiO₂ (calcined) | 53 | 93 | 46 |

| CeO₂/SiO₂ | 47 | 93 | 41 |

By-Product Management and Recycling

Major by-products include α-vinylpyridine and oligomers, necessitating distillation for separation. Unreacted methanol and α-picoline are recycled, enhancing atom economy .

Synthesis from Acetaldehyde Ammonia Trimer (AAT)

Novel Route and Promoter Screening

A recently developed route condenses AAT under semi-batch conditions with ammonium acetate as a promoter . This method avoids traditional formaldehyde-based pathways, reducing by-product formation.

Optimization via Design of Experiments (DoE)

Key factors identified through DoE include:

-

Temperature : 120–180°C (optimal at 150°C).

-

Promoter Concentration : 0.5–2.0 M ammonium acetate.

-

Residence Time : 4–8 hours.

At optimized conditions, the yield reaches 62%, with <10% oligomers. The reaction pathway involves cyclization of AAT-derived intermediates, as shown below:

4\text{OAc}} \text{this compound} + \text{H}2\text{O} + \text{NH}_3

Comparative Analysis with Conventional Methods

The AAT route offers milder conditions but requires precise pH control. The table below contrasts it with vapor-phase methylation:

| Parameter | AAT Route | Vapor-Phase Route |

|---|---|---|

| Temperature | 150°C | 480°C |

| Catalyst | None | La₂O₃/SiO₂ |

| By-Products | Oligomers | α-Vinylpyridine |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound can yield 2-ethylpiperidine.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitrating agents like nitric acid for nitration; halogens for halogenation.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 2-Ethylpiperidine.

Substitution: 2-Ethyl-3-nitropyridine, 2-ethyl-3-chloropyridine.

Scientific Research Applications

Biological Research Applications

Cell Proliferation and Survival Studies

2-Ethylpyridine is utilized to investigate its effects on the proliferation and survival of various cell types, notably human umbilical vein endothelial cells (HUVECs) and NIH 3T3 cells. Studies have shown that exposure to this compound can induce oxidative stress and mitochondrial dysfunction in human retinal pigment epithelial (ARPE-19) cells. Specifically, concentrations of 20 μM, 30 μM, and 40 μM resulted in significant decreases in cell viability and increased levels of reactive oxygen species (ROS) .

Oxidative Stress and Neuroprotection

Research indicates that this compound contributes to oxidative stress, which is implicated in age-related macular degeneration. Protective agents such as melatonin and memantine have been shown to mitigate the oxidative damage caused by this compound in ARPE-19 cells, highlighting its role in neuroprotective studies .

Chromatographic Applications

Supercritical Fluid Chromatography

this compound is employed as a stationary phase in supercritical fluid chromatography (SFC), enhancing the separation of chiral and achiral compounds. It has been integrated into high-performance liquid chromatography (HPLC) columns, such as the Viridis BEH this compound Column, which offers improved selectivity for a wide range of analytes including pharmaceuticals and environmental contaminants .

| Column Type | Pore Size | Particle Size | Diameter x Length | Applications |

|---|---|---|---|---|

| Viridis BEH this compound Column | 130 Å | 5 µm | 4.6 mm x 250 mm | Pharmaceutical, biomedical, environmental analysis |

Coordination Chemistry

Copper Complexes

The synthesis of copper(II) complexes with this compound has been explored for their biological activity. These complexes exhibit potential anticancer properties against various human cancer cell lines. For instance, studies have indicated that certain copper complexes can demonstrate cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 1: Oxidative Stress Induction

A study involving ARPE-19 cells treated with varying concentrations of this compound revealed a dose-dependent increase in oxidative stress markers. The results indicated significant mitochondrial dysfunction at higher concentrations (30 μM and above), suggesting potential implications for retinal diseases .

Case Study 2: Chromatographic Efficiency

In a comparative analysis of chromatographic columns, the Viridis BEH this compound Column demonstrated superior performance in separating complex mixtures due to its unique ligand chemistry. This column was particularly effective in pharmaceutical applications where precise analyte quantification is critical .

Case Study 3: Anticancer Activity

Research into copper(II) complexes with this compound highlighted their potential as anticancer agents. These complexes were tested against several cancer cell lines, showing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-ethylpyridine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can affect cell proliferation and survival by interacting with cellular receptors and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Alkylpyridines

Key Insight : The 2-position substitution in this compound optimizes biodegradability and reactivity due to reduced steric hindrance compared to 3- and 4-isomers.

Hydroxyl Pyridine Derivatives

This compound derivatives with hydroxyl groups exhibit distinct coordination and biological behaviors:

Key Insight : Hydroxyl groups improve metal-binding affinity but reduce thermal stability in complexes compared to this compound .

Halogenated Pyridines

Fluorination and halogenation reactivity differ significantly:

Biological Activity

2-Ethylpyridine (2-EP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its presence in cigarette smoke and its potential biological activities. This article reviews the biological effects of 2-EP, focusing on its cytotoxicity, mechanisms of action, and implications for health.

This compound is a derivative of pyridine, characterized by an ethyl group attached to the second carbon of the pyridine ring. It is primarily found in tobacco smoke, where it contributes to the overall toxicity of cigarette emissions. Its chemical structure allows it to interact with various biological systems, leading to significant physiological effects.

Research indicates that 2-EP exhibits notable cytotoxic effects, particularly in human retinal pigment epithelial cells (ARPE-19). The compound has been shown to induce cell death through apoptosis , a programmed cell death pathway characterized by specific biochemical events.

Key Findings from Research Studies

-

Mitochondrial Dysfunction :

- Exposure to 2-EP results in mitochondrial dysfunction, which is evidenced by a decrease in mitochondrial membrane potential () and increased levels of reactive oxygen species (ROS) .

- A study reported that treatment with 20 μM, 30 μM, and 40 μM concentrations of 2-EP led to significant decreases in cell viability: 67.5%, 56%, and 39.3% respectively compared to untreated controls .

- Caspase Activation :

- Oxidative Stress :

- DNA Fragmentation :

Anticancer Activity

In addition to its toxicological profile, 2-EP has been investigated for its potential anticancer properties when complexed with metal ions such as copper(II). Research demonstrated that copper(II) complexes with this compound exhibit significant cytotoxicity against various cancer cell lines including:

- Human lung adenocarcinoma (A549)

- Human breast adenocarcinoma (MCF7)

- Prostate carcinoma (DU-145)

These complexes showed enhanced activity when formulated within micelles to improve solubility and reduce systemic toxicity .

Comparative Biological Activity

The potency of 2-EP relative to other pyridine derivatives has been explored. For example, it was found that both 2-EP and its analogs like 3-ethylpyridine exhibited significantly higher potency in growth inhibition assays compared to simple pyridine . This highlights the potential for targeted therapeutic applications or risk assessments associated with exposure to these compounds.

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing copper(II) complexes with 2-ethylpyridine ligands, and how are their structures validated?

- Methodology :

- Synthesis : Mix methanolic solutions of Cu(II) salts (e.g., CuCl₂) with this compound under reflux. For hydroxylated derivatives (e.g., 2-pyridineethanol), chelation occurs via N,O-donor coordination .

- Structural Validation :

- X-ray crystallography confirms geometry (e.g., square planar for [CuCl₂(etpy)₂] with Cu–N bond lengths ~1.99 Å and Cu–Cl ~2.25 Å) .

- FT-IR/Raman spectroscopy identifies ligand-specific vibrations (e.g., pyridine ring modes at 600–1600 cm⁻¹) .

- Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition at 200–400°C for Cu complexes) .

Q. How can researchers evaluate the stability of this compound-based copper complexes in biological or solvent systems?

- Methodology :

- UV-Vis spectroscopy : Monitor d–d transitions (600–900 nm) in DMSO/H₂O (9:1 v/v) to confirm stability over 96 hours .

- FT-IR in solution : Compare solid-state vs. solution spectra (e.g., absence of new Cu–ODMSO vibrations confirms no ligand displacement) .

- ICP-MS : Quantify copper ion uptake in cells to assess intracellular stability .

Advanced Research Questions

Q. What experimental approaches explain the selective cytotoxicity of copper(II)-2-ethylpyridine complexes in DU-145 prostate cancer cells?

- Methodology :

- MTT assay : Measure IC₅₀ values (e.g., 3M complex shows IC₅₀ ~10 μM in DU-145 cells vs. >1000 μM for 1M/2M) .

- ROS detection : Use H₂DCF-DA fluorescent probe; 3M induces 2× higher ROS than ligands alone after 24–72 hours .

- Mitochondrial membrane potential (MMP) : JC-10 assay reveals MMP collapse (red/green fluorescence ratio ↓50% at IC₅₀) .

- Contradiction analysis : 3M’s enhanced activity stems from 2-pyridineethanol ligands increasing intracellular Cu²⁺ accumulation .

Q. How do computational models (e.g., DFT) elucidate magnetic interactions in this compound-copper complexes?

- Methodology :

- DFT calculations (B3LYP-D3/def2-TZVP) : Predict spin densities and exchange coupling constants (e.g., J = −120 cm⁻¹ for antiferromagnetic Cu-Cl-Cu bridges) .

- Magnetic susceptibility : Fit experimental data to Bleaney-Bowers equations; confirm strong antiferromagnetic coupling via Cl/O bridges .

- Shape analysis (CShM) : Quantify geometric distortion (e.g., SQ(P) = 0.372 for square planar [CuCl₂(etpy)₂]) .

Q. What strategies resolve contradictions in ligand-dependent bioactivity among structurally similar copper complexes?

- Methodology :

- Comparative ligand studies : Test free ligands (e.g., this compound vs. 2-pyridineethanol) to isolate chelation effects .

- Encapsulation in Pluronic P-123 : Reduces IC₅₀ by 10× in A549/MCF7 cells via enhanced cellular uptake .

- Fluorescence microscopy (FDA/PI staining) : Validate apoptosis vs. necrosis (e.g., 3M induces >80% apoptosis in DU-145) .

Q. Key Methodological Takeaways

- Contradiction resolution : Cross-validate biological activity with structural (X-ray) and computational (DFT) data to isolate ligand effects .

- Advanced characterization : Combine JC-10 assays with ROS probes to link cytotoxicity to mitochondrial dysfunction .

- Synthetic optimization : Use chelating hydroxyl-pyridine ligands to enhance intracellular metal accumulation and activity .

Properties

IUPAC Name |

2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGMCIBEHEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021844 | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.89 [mmHg] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-71-0, 28631-77-8 | |

| Record name | 2-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06X1W46PYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.